6-Fluorooxindole
Overview
Description
6-Fluorooxindole is an organic compound with the chemical formula C8H6FNO. It is a derivative of indolinone and is known for its unique chemical properties. This compound is a colorless solid with a strong aromatic smell and is stable in the air. It has a melting point of approximately 103-105°C and a pyrolysis temperature of about 200-205°C . This compound is used in various fields, including medicine, organic photoelectric materials, and coordination chemical reagents .
Preparation Methods
6-Fluorooxindole can be synthesized through several methods. One common approach involves the fluorination of indolinone. This process typically uses fluorinating reagents such as hydrogen fluoride (HF) or potassium fluoride (KF) to replace the hydrogen atom in indolinone with a fluorine atom . The reaction conditions for this synthesis include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.
Chemical Reactions Analysis
6-Fluorooxindole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
6-Fluorooxindole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluorooxindole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-Fluorooxindole can be compared with other similar compounds, such as:
Spiroindole and Spirooxindole: These compounds are important in drug design processes and have bioactivity against cancer cells, microbes, and various diseases.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
6-fluoro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQNTFAOZIVXCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395650 | |
Record name | 6-Fluorooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56341-39-0 | |
Record name | 6-Fluorooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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